Differentiation 1: Enhanced Lipophilicity vs. Unsubstituted Azaindole-3-carbaldehyde
The presence of the trifluoromethyl group at the 6-position is a key differentiator from the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This substitution is widely recognized in medicinal chemistry to significantly increase lipophilicity, a critical parameter influencing membrane permeability, metabolic stability, and target engagement . While direct experimental LogP data for this specific compound is not publicly available, the calculated molecular weight of 214.14 g/mol for the target compound versus 146.15 g/mol for the unsubstituted analog (CAS 276862-85-2) provides a quantifiable baseline for the increased bulk and hydrophobic character [1].
| Evidence Dimension | Physicochemical Property (Molecular Weight) |
|---|---|
| Target Compound Data | 214.14 g/mol (C9H5F3N2O) |
| Comparator Or Baseline | 146.15 g/mol (C8H6N2O) for unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
| Quantified Difference | +68.0 g/mol (46.5% increase in molecular weight) |
| Conditions | Calculated based on molecular formula. |
Why This Matters
Higher lipophilicity from the CF3 group is a key driver for improving a lead compound's pharmacokinetic profile, making this a superior starting point for drug discovery programs compared to the unsubstituted core.
- [1] BOC Sciences. 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde. (Accessed 2026). View Source
